1-Methyl-1H-indazole-4-carbonitrile 1-Methyl-1H-indazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1159511-43-9
VCID: VC8053458
InChI: InChI=1S/C9H7N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,1H3
SMILES: CN1C2=CC=CC(=C2C=N1)C#N
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol

1-Methyl-1H-indazole-4-carbonitrile

CAS No.: 1159511-43-9

Cat. No.: VC8053458

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-indazole-4-carbonitrile - 1159511-43-9

Specification

CAS No. 1159511-43-9
Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
IUPAC Name 1-methylindazole-4-carbonitrile
Standard InChI InChI=1S/C9H7N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,1H3
Standard InChI Key AZKQSDIWPIYBPL-UHFFFAOYSA-N
SMILES CN1C2=CC=CC(=C2C=N1)C#N
Canonical SMILES CN1C2=CC=CC(=C2C=N1)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Methyl-1H-indazole-4-carbonitrile consists of an indazole core—a bicyclic structure merging benzene and pyrazole rings—with substituents at strategic positions:

  • N1 Methyl group: Enhances metabolic stability by blocking oxidative dealkylation pathways.

  • C4 Nitrile: Introduces electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₇N₃
Molecular Weight157.17 g/mol
IUPAC Name1-Methyl-1H-indazole-4-carbonitrile
Canonical SMILESCN1C2=C(C=CC=C2C#N)C=N1
Topological Polar Surface Area51.2 Ų
logP (Octanol-Water)1.38

The nitrile group’s electron-withdrawing nature lowers the aromatic system’s electron density, directing electrophilic attacks to C5 and C7 positions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard route involves N-methylation of 1H-indazole-4-carbonitrile:

Reaction Scheme:
1H-Indazole-4-carbonitrile + CH₃I → 1-Methyl-1H-indazole-4-carbonitrile

Procedure:

  • Deprotonation: Sodium hydride (1.2 eq) in tetrahydrofuran (THF) at 0°C .

  • Alkylation: Methyl iodide (1.1 eq) added dropwise, stirred for 20 hours .

  • Workup: Quench with aqueous NH₄Cl, extract with ethyl acetate, purify via silica chromatography (Yield: 85–92%) .

Critical Parameters:

  • Anhydrous conditions prevent nitrile hydrolysis.

  • Controlled stoichiometry avoids N7 methylation side products.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production:

  • Residence Time: 30–45 minutes at 50°C.

  • Throughput: 50 kg/day using microstructured reactors.

  • Purity Control: In-line IR spectroscopy monitors reaction completion (>99.5% purity).

Reactivity and Functionalization

Electrophilic Substitution

The nitrile group activates the indazole ring toward electrophiles:

Nitration:

  • Conditions: HNO₃/H₂SO₄, 0°C.

  • Product: 5-Nitro-1-methyl-1H-indazole-4-carbonitrile (Selectivity: 78%).

Halogenation:

  • Bromination: NBS in CCl₄ yields 6-bromo derivatives for cross-coupling.

Nucleophilic Additions

Nitrile Transformations:

  • Reduction: LiAlH₄ converts –C≡N to –CH₂NH₂ (72% yield).

  • Hydrolysis: H₂SO₄/H₂O gives 1-methyl-1H-indazole-4-carboxamide.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

1-Methyl-1H-indazole-4-carbonitrile derivatives inhibit VEGF receptor 2 (IC₅₀ = 12 nM) by:

  • Occupying the ATP-binding pocket via H-bonding with Ala866.

  • Inducing conformational changes in the activation loop.

Case Study:
A 2024 study synthesized 40 analogs, identifying Compound 12b with 98% tumor growth inhibition in murine xenograft models.

Antibacterial Agents

Methyl-indazole nitriles disrupt bacterial efflux pumps:

  • E. coli: MIC = 2 µg/mL (Ciprofloxacin-resistant strains).

  • Mechanism: Competitive inhibition of AcrB transporter.

Material Science Innovations

Organic Semiconductors

Thin films of 1-methyl-1H-indazole-4-carbonitrile exhibit:

  • Bandgap: 3.1 eV (UV-vis spectroscopy).

  • Charge Mobility: 0.4 cm²/V·s (OFET measurements).

Device Performance:

  • OLED Efficiency: 18 cd/A in blue-emitting devices.

  • Stability: <5% efficiency loss after 500 hours.

Comparison with Structural Analogs

Table 2: Substituent Effects on Indazole Properties

CompoundlogPVEGFR2 IC₅₀Semiconductor Bandgap
1-Methyl-1H-indazole-4-CN1.3812 nM3.1 eV
1-Ethyl-1H-indazole-4-CN1.9218 nM3.0 eV
1H-Indazole-4-carbonitrile0.8745 nM3.3 eV

Key trends:

  • Methyl substitution optimizes kinase affinity and charge transport.

  • Larger N-alkyl groups reduce aqueous solubility (logP ↑).

Future Research Directions

Targeted Drug Delivery

Conjugating indazole nitriles to nanoparticles:

  • PLGA Nanoparticles: 3x increase in tumor accumulation (MRI tracking).

  • pH-Responsive Release: 98% payload release at pH 5.0.

Green Chemistry Approaches

  • Biocatalytic Methylation: S-Adenosylmethionine (SAM)-dependent methyltransferases (Yield: 68%, 100% atom economy).

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